

# Addressing the low initial coulombic efficiency of SbPO<sub>4</sub> in Na-ion batteries

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Antimony(3+) phosphate

Cat. No.: B079746

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## Technical Support Center: SbPO<sub>4</sub> Anodes in Na-ion Batteries

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with Antimony Phosphate (SbPO<sub>4</sub>) as an anode material for Sodium-ion batteries. The primary focus is to address the common challenge of low initial coulombic efficiency (ICE).

## Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis, electrode fabrication, and electrochemical testing of SbPO<sub>4</sub>-based anodes.

Problem ID	Issue	Potential Causes	Recommended Solutions & Verification
SYN-01	Observed impurities or incorrect crystal phase in the synthesized $\text{SbPO}_4$ powder.	1. Incorrect precursor ratio.2. Inappropriate calcination temperature or duration.3. Incomplete reaction or side reactions.	Solutions:1. Double-check the stoichiometry of antimony and phosphate precursors.2. Calibrate the furnace and ensure a stable and accurate calcination temperature is maintained as specified in the protocol.3. Increase the grinding/mixing time of precursors to ensure homogeneity.Verification:- Perform X-ray Diffraction (XRD) analysis to confirm the crystal structure and phase purity. Compare with reference patterns for $\text{SbPO}_4$ (e.g., JCPDS card no. 15-0615).
ELE-01	Low initial coulombic efficiency (<70%) in the first cycle.	1. Excessive formation of the Solid Electrolyte Interphase (SEI) layer.2. Irreversible conversion reactions	Solutions:1. Incorporate $\text{SbPO}_4$ into a conductive carbon matrix (e.g., graphene, amorphous carbon) to reduce the

of  $\text{SbPO}_4$ .3. Presence of residual water or oxygen in the electrolyte or on the electrode surface.4. Poor electrical contact between the active material and the current collector.

exposed surface area to the electrolyte.[1]  
[2]2. Implement a pre-sodiation step to compensate for the initial sodium loss.3. Use high-purity, low-water content electrolyte and ensure all cell assembly is performed in an inert atmosphere (e.g., an argon-filled glovebox).4. Optimize the slurry composition and coating process to ensure good adhesion and uniform distribution of materials.Verification:- Compare the charge/discharge profiles of modified and unmodified electrodes. A higher initial discharge capacity and a smaller difference between the first charge and discharge capacities indicate improved ICE.

CAP-01	The specific capacity is significantly lower than reported values.	1. Incomplete activation of the active material.2. High internal resistance of the cell.3. Poor	Solutions:1. Try a few slower formation cycles (e.g., at C/20) to fully activate the material.2. Ensure
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dispersion of the active material in the electrode slurry.<sup>4</sup>. Incorrect mass loading of the active material.

good mixing of the conductive additive (e.g., Super P) in the slurry.<sup>3</sup>. Optimize the sonication/mixing time for the slurry to achieve a homogeneous dispersion.<sup>4</sup>. Accurately weigh the electrode before and after coating to determine the precise active mass loading. Verification:- Measure the electrochemical impedance spectroscopy (EIS) to analyze the internal resistance. A smaller semicircle in the Nyquist plot indicates lower charge transfer resistance.

CYC-01	Rapid capacity fading in subsequent cycles.	1. Large volume expansion and contraction of the antimony (Sb) particles during sodiation/desodiation, leading to pulverization and loss of electrical contact. <sup>2</sup> . Unstable SEI layer that continuously reforms, consuming	Solutions:1. Synthesize SbPO <sub>4</sub> with a nanostructure (e.g., nanorods, nanoparticles) to better accommodate strain. <sup>2</sup> . Composite the SbPO <sub>4</sub> with a buffering matrix like reduced graphene oxide (rGO) or other carbon materials to
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sodium ions.<sup>3</sup>

Detachment of the active material from the current collector.

cushion the volume changes.<sup>[1][2]3</sup>. Use a binder with strong adhesion, such as a mix of Carboxymethyl cellulose (CMC) and Styrene-butadiene rubber (SBR). Verification:- Perform post-cycling analysis of the electrode using Scanning Electron Microscopy (SEM) to observe the morphology and check for cracks or delamination.

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## Frequently Asked Questions (FAQs)

Q1: Why is the initial coulombic efficiency of  $\text{SbPO}_4$  in Na-ion batteries generally low?

The low initial coulombic efficiency (ICE) of  $\text{SbPO}_4$  is primarily due to two main factors. Firstly, the irreversible formation of a Solid Electrolyte Interphase (SEI) layer on the surface of the anode during the first discharge. This layer is essential for stabilizing the electrode in subsequent cycles but consumes a significant amount of sodium ions in its formation. Secondly, the initial conversion reaction of  $\text{SbPO}_4$  to metallic Sb and  $\text{Na}_3\text{PO}_4$  is not fully reversible, leading to a loss of active sodium.

Q2: How does creating a composite with carbon materials improve the ICE and overall performance of  $\text{SbPO}_4$ ?

Compositing  $\text{SbPO}_4$  with carbon materials like reduced graphene oxide (rGO) or amorphous carbon offers several advantages:

- **Improved Conductivity:** Carbon materials enhance the overall electronic conductivity of the electrode, facilitating faster charge transfer.
- **Buffering Volume Changes:** The carbon matrix can act as a physical buffer to accommodate the large volume expansion of antimony during sodiation, thus preventing pulverization of the electrode and maintaining its structural integrity.<sup>[1]</sup>
- **Reduced SEI Formation:** By encapsulating the  $\text{SbPO}_4$  particles, the carbon matrix limits the direct exposure of the active material to the electrolyte, thereby reducing the irreversible capacity loss due to excessive SEI formation.

Q3: What is pre-sodiation and how can it help in addressing the low ICE?

Pre-sodiation is a pre-treatment process where sodium ions are intentionally introduced into the anode before the full cell is assembled. This process pre-forms the SEI layer and compensates for the initial irreversible sodium loss. As a result, when the pre-sodiated anode is paired with a cathode, the sodium ions from the cathode are primarily used for reversible cycling, leading to a significantly higher initial coulombic efficiency of the full cell.

Q4: What is the expected electrochemical reaction mechanism of  $\text{SbPO}_4$  during the first sodiation and desodiation?

During the first discharge (sodiation),  $\text{SbPO}_4$  undergoes a conversion reaction to form metallic antimony (Sb) and sodium phosphate ( $\text{Na}_3\text{PO}_4$ ). The newly formed Sb then alloys with sodium to form  $\text{Na}_x\text{Sb}$  phases (up to  $\text{Na}_3\text{Sb}$ ). In the subsequent charge (desodiation), the  $\text{Na}_x\text{Sb}$  is de-alloyed back to Sb. The initial conversion reaction is largely irreversible, which is a major contributor to the low ICE.

Q5: What are the typical electrolytes used for testing  $\text{SbPO}_4$  anodes?

A common electrolyte used is a solution of 1.0 M  $\text{NaClO}_4$  or  $\text{NaPF}_6$  dissolved in a mixture of organic carbonate solvents, such as ethylene carbonate (EC) and diethyl carbonate (DEC) in a 1:1 volume ratio. Fluoroethylene carbonate (FEC) is often added as an electrolyte additive (typically 5-10% by volume) to help form a more stable SEI layer, which can improve the cycling stability and coulombic efficiency.

## Quantitative Data Summary

The following tables summarize the electrochemical performance of various SbPO<sub>4</sub>-based anode materials as reported in the literature.

Table 1: Initial Charge-Discharge Capacities and Coulombic Efficiency

Material	Initial Discharge Capacity (mAh g <sup>-1</sup> )	Initial Charge Capacity (mAh g <sup>-1</sup> )	Initial Coulombic Efficiency (%)	Current Density (A g <sup>-1</sup> )	Reference
SbPO <sub>4</sub> /BC <sub>x</sub>	871	-	~60-70% (Calculated)	0.05	<a href="#">[2]</a>
Sb/SbPO <sub>4</sub> @3 D-G	641	-	~78% (Calculated from cycling data)	0.1	<a href="#">[1]</a>
Electrospun SbPO <sub>4</sub> /C	-	397	~80% (Estimated)	1	<a href="#">[2]</a>
SbPO <sub>4</sub> /rGO	-	-	-	-	[Data not explicitly found in initial searches]

Table 2: Cycling Stability and Rate Capability

Material	Capacity Retention	Current Density (A g <sup>-1</sup> )	Rate Capability (Capacity at high rate)	Reference
SbPO <sub>4</sub> /BC <sub>x</sub>	~112 mAh g <sup>-1</sup> after 500 cycles	5	~300 mAh g <sup>-1</sup> at 5 A g <sup>-1</sup>	[2]
Sb/SbPO <sub>4</sub> @3D-G	425.3 mAh g <sup>-1</sup> after 100 cycles	0.1	236.1 mAh g <sup>-1</sup> at 5 A g <sup>-1</sup>	[1]
Electrospun SbPO <sub>4</sub> /C	88.6% after 300 cycles	1	-	[2]
SbPO <sub>4</sub> /rGO	99% after 100 cycles	0.5	214 mAh g <sup>-1</sup> at 5 A g <sup>-1</sup>	[Data from initial search]

## Experimental Protocols

### 1. Synthesis of Highly Microporous SbPO<sub>4</sub>/BC<sub>x</sub> Hybrid Anode

This protocol is adapted from the work by Wang et al. on a highly microporous SbPO<sub>4</sub>/BC<sub>x</sub> hybrid anode.[2]

- Step 1: Preparation of Sb/BC<sub>x</sub> Precursor
  - Dissolve 0.7 g of antimony acetate (Sb(CH<sub>3</sub>COO)<sub>3</sub>) and 0.15 g of ammonium pentaborate (NH<sub>4</sub>B<sub>5</sub>O<sub>8</sub>) in 20 mL of deionized water.
  - Add 0.3 g of soluble starch to the solution to form a white solution.
  - Heat the mixed solution at 85°C for 1 hour with vigorous stirring to obtain a transparent hydrogel.
  - Freeze-dry the hydrogel to obtain a xerogel.
  - Carbonize the xerogel at 800°C for 2 hours under an argon atmosphere to form the Sb/BC<sub>x</sub> composite.
- Step 2: Conversion to SbPO<sub>4</sub>/BC<sub>x</sub>



- Thoroughly mix 0.5 g of the as-prepared Sb/BC<sub>x</sub> with 5 g of sodium dihydrogen phosphate (NaH<sub>2</sub>PO<sub>4</sub>) powder by hand-grinding.
- Heat the mixture to 400°C at a rate of 10°C min<sup>-1</sup> and anneal for 1 hour in a H<sub>2</sub>/Ar (5:95) atmosphere.
- Wash the calcined product with deionized water and alcohol several times.
- Dry the final product at 60°C to obtain the SbPO<sub>4</sub>/BC<sub>x</sub> hybrid anode material.

## 2. Electrode Slurry Preparation and Coin Cell Assembly

### • Step 1: Slurry Preparation

- Prepare a slurry by mixing the active material (e.g., SbPO<sub>4</sub>/BC<sub>x</sub>), a conductive additive (e.g., Super P carbon black), and a binder (e.g., carboxymethyl cellulose, CMC, and styrene-butadiene rubber, SBR) in a weight ratio of 80:10:10 in deionized water.
- Stir the mixture for several hours to ensure homogeneity.

### • Step 2: Electrode Casting

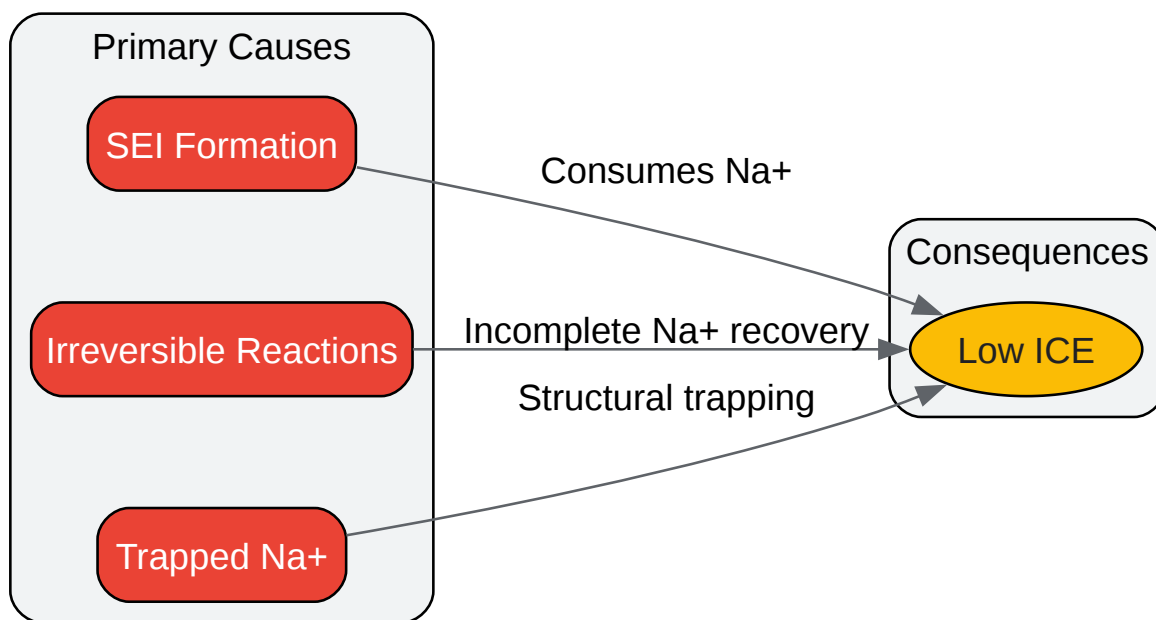
- Cast the slurry onto a copper foil current collector using a doctor blade.
- Dry the coated foil in a vacuum oven at 80°C for 12 hours.
- Punch out circular electrodes of a suitable diameter (e.g., 12 mm).

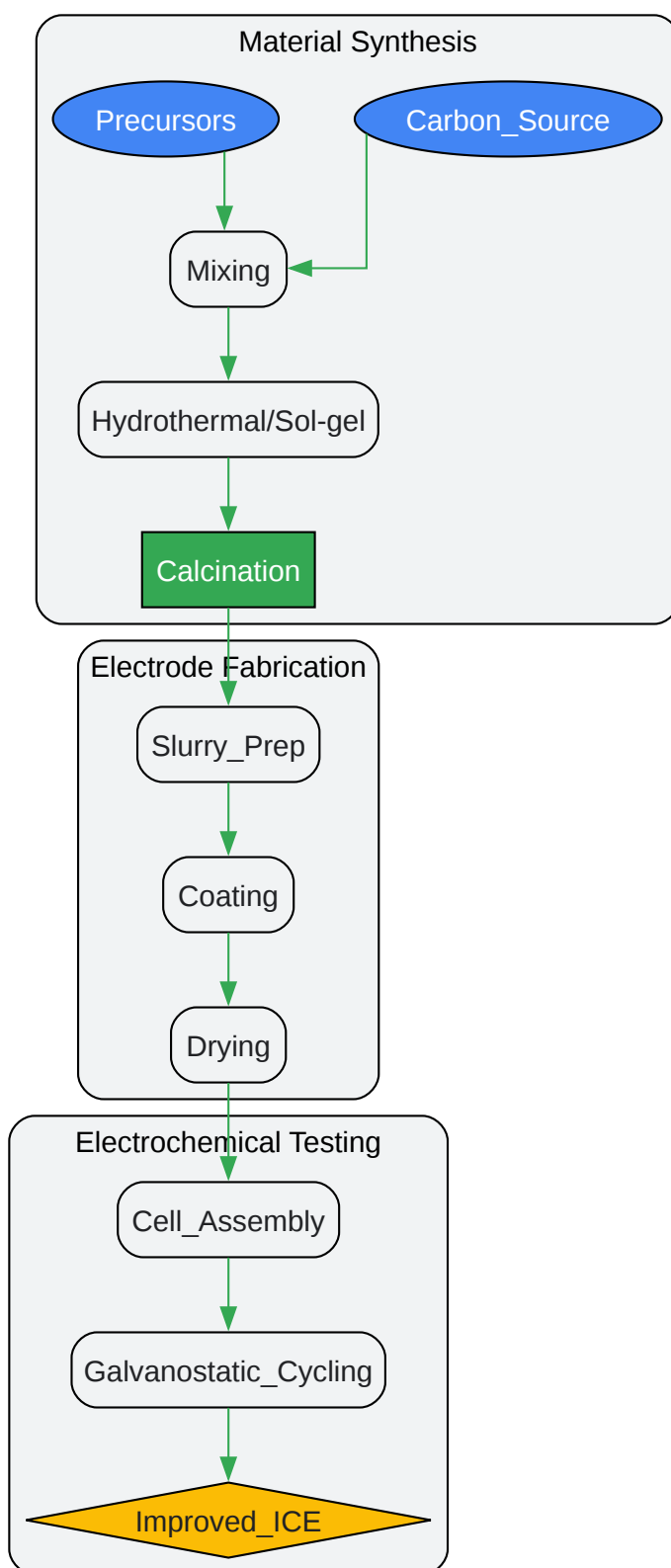
### • Step 3: Coin Cell Assembly

- Assemble CR2032-type coin cells in an argon-filled glovebox.
- Use the prepared electrode as the working electrode, a sodium metal disk as the counter and reference electrode, and a glass fiber separator.
- Use an appropriate electrolyte, for example, 1 M NaClO<sub>4</sub> in EC/DEC (1:1 v/v) with 5% FEC.

## Visualizations

Logical Relationship: Causes of Low Initial Coulombic Efficiency





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### Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)